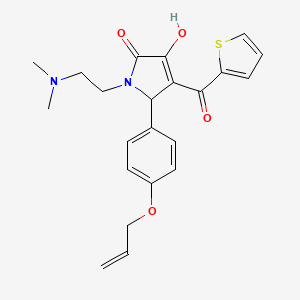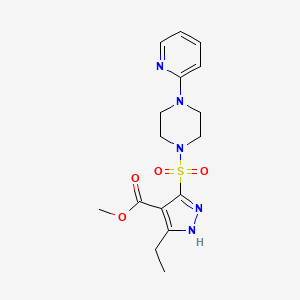
4'-Demethyldeoxypodophyllotoxin beta-D-glucopyranoside
Übersicht
Beschreibung
4’-Demethyldeoxypodophyllotoxin beta-D-glucopyranoside is a derivative of podophyllotoxin . Podophyllotoxins are a class of natural active substances isolated from the roots of Podophyllum peltatum L. and have significant cytotoxicity, which make them good antineoplastic and antiviral candidates .
Synthesis Analysis
The synthesis of 4’-Demethyldeoxypodophyllotoxin beta-D-glucopyranoside involves the reaction of aldehydes with 4’-O-demethylpodophyllotoxin . Ten 4β-N-substituted derivatives of 4’-O-demethylpodophyllotoxin were designed . The structures of all the target compounds were identified by 1H NMR, 13C NMR, and HR-MS .Molecular Structure Analysis
The C-ring of podophyllotoxin has four chiral carbon atoms . Modifications at the C-4 position of the C-ring, particularly nitrogen substitution, have been shown to lead to greater antitumor activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4’-Demethyldeoxypodophyllotoxin beta-D-glucopyranoside include the reaction of aldehydes with 4’-O-demethylpodophyllotoxin . The distance and angle between the HDAC capping group and the zinc binding group were systematically varied .Wissenschaftliche Forschungsanwendungen
Oncolytic Activity and Toxicity Studies
Research on 4'-Demethyldeoxypodophyllotoxin beta-D-glucopyranoside (referred to as VM26 in studies) has primarily focused on its oncolytic activity and associated toxicity. One study detailed the distinct phases of toxicity exhibited by VM26, with acute toxicity manifesting within the first 10 days, followed by chronic and terminal phases characterized by progressive decreases in plasma levels of critical components, indicating irreversible hepatotoxicity and metabolic deficiencies leading to the death of mice (Hacker & Roberts, 1975). Another study investigated the effects of VM26 on hepatic intermediary metabolism in mice, revealing significant alterations in glucose metabolism and a negative balance in liver function, ultimately leading to death despite normal dietary intake (Hacker & Roberts, 1977).
Drug Interaction and Pharmacokinetics
Studies have also explored the interaction of VM26 with other substances and its pharmacokinetics. For instance, the interaction of quercetin with etoposide (a derivative of VM26) was studied in rats, revealing significant alterations in the pharmacokinetics of etoposide when administered orally in the presence of quercetin, potentially due to inhibition of P-glycoprotein-mediated efflux and CYP3A-catalyzed metabolism by quercetin (Li & Choi, 2009). The tissue and organ distribution of etoposide in rats was also examined, indicating primary distribution in the liver, intestine, and kidney, and suggesting that etoposide does not penetrate the blood-brain barrier effectively (Nakai et al., 1986).
Therapeutic Effects and Drug Combinations
VM26's therapeutic effects, particularly in combination with other drugs, have been a significant focus. The response of L1210 leukemia to combinations of VM26 with other drugs showed that VM26, in combination with 1,3-bis(2-chloroethyl)-1-nitrosourea, was remarkably effective, potentially due to a therapeutic interaction between the drugs (Roberts et al., 1981). Additionally, a phase II trial of VP16-213 (another derivative of VM26) in non-small cell lung cancer indicated minimal activity as a single agent in this cancer type (Chapman et al., 2004).
Zukünftige Richtungen
The future directions of research on 4’-Demethyldeoxypodophyllotoxin beta-D-glucopyranoside could involve further study of its potential antitumor activity . Research efforts continue to seek novel inhibitors with improved efficacy and minimal side effects . The demonstration of strand scission in isolated nuclei may provide an experimental model for elucidating the exact mechanism of action of VP-16 .
Eigenschaften
IUPAC Name |
(5R,5aR,8aR)-5-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O12/c1-33-17-5-12(6-18(34-2)25(17)39-27-24(31)23(30)22(29)19(8-28)38-27)20-14-7-16-15(36-10-37-16)4-11(14)3-13-9-35-26(32)21(13)20/h4-7,13,19-24,27-31H,3,8-10H2,1-2H3/t13-,19+,20+,21-,22+,23-,24+,27-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXNRLBPHJPLKV-QNRBAVQLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4C(CC5=CC6=C(C=C35)OCO6)COC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)[C@H]3[C@@H]4[C@@H](CC5=CC6=C(C=C35)OCO6)COC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxy-5-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2418382.png)
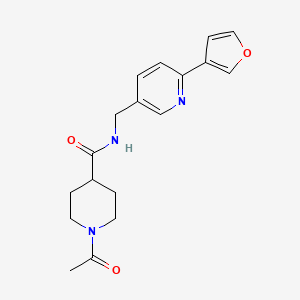
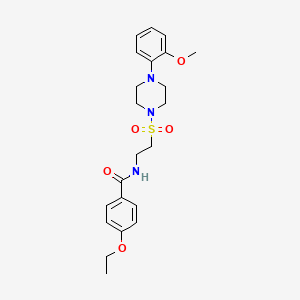
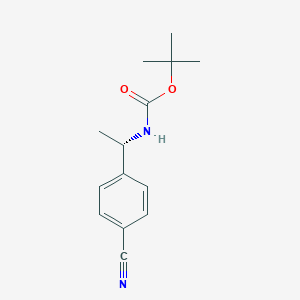
![Methyl 3-[(2-chloroacetyl)amino]-3-cyclohexylpropanoate](/img/structure/B2418387.png)

![2-(4-fluorophenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2418390.png)
![2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2418392.png)
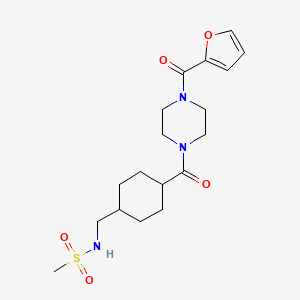

![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2418397.png)
